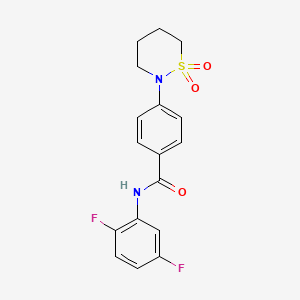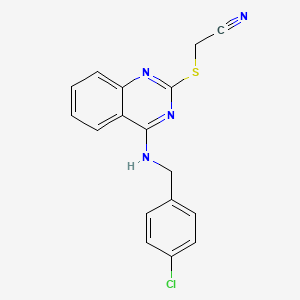
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Quinazolinone and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their widely and distinct biopharmaceutical activities . Quinazolin-4 (3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air .Molecular Structure Analysis
Quinazolinones are formed by fusion of benzene ring with 2-pyrimidinone, 4-pyrimidinone or 2,4-pyrimidinedione ring . They are named as quinazolin-2 (1H)-one, quinazolin-4 (3H)-one or quinazolin-2,4 (1H, 3H)-one, respectively .Applications De Recherche Scientifique
Pharmacological Applications
Quinazolinones and their derivatives, which include the compound , are an important class of broad-spectrum pharmacodynamic groups with a wide range of pharmacological activities . They have been used in the development of various drugs due to their diverse biological activities .
Antimicrobial Activity
Quinazolinone compounds have shown significant antimicrobial activity . They can be used in the development of new antimicrobial agents, which is crucial in the era of increasing antibiotic resistance.
Antimalarial Activity
Quinazolinone compounds have also demonstrated antimalarial activity . This makes them potential candidates for the development of new antimalarial drugs, especially considering the ongoing need for effective treatments against drug-resistant strains of malaria.
Anticancer Activity
Quinazolinone compounds have shown promising anticancer activity . They can be used in the development of new anticancer drugs, contributing to the ongoing fight against various forms of cancer.
Anticonvulsant Activity
Quinazolinone compounds have exhibited anticonvulsant activity . This suggests potential applications in the treatment of epilepsy and other conditions characterized by abnormal brain activity.
Anti-inflammatory Activity
Quinazolinone compounds have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs, which could be used to treat conditions like arthritis and other inflammatory diseases.
Orientations Futures
Quinazolinone and quinazolinone derivatives have received significant attention due to their widely and distinct biopharmaceutical activities . This suggests that “2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile” and similar compounds could have potential applications in drug discovery and other fields of scientific research.
Propriétés
IUPAC Name |
2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4S/c18-13-7-5-12(6-8-13)11-20-16-14-3-1-2-4-15(14)21-17(22-16)23-10-9-19/h1-8H,10-11H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZQYUJUZHUTRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)SCC#N)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2666421.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2666424.png)

![N-(2,5-dichlorophenyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2666426.png)
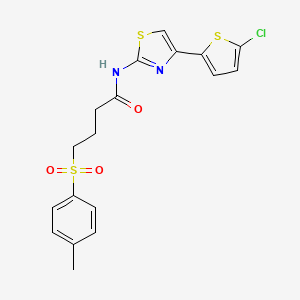
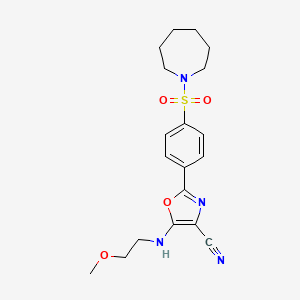
![1-(3,4-Difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2666433.png)

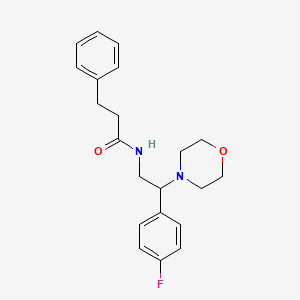


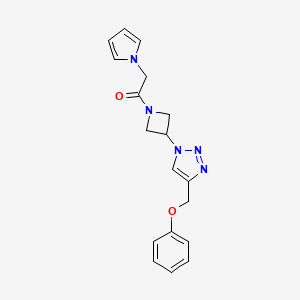
![N-[(4-Pyrrolidin-3-yloxypyridin-2-yl)methyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2666440.png)
